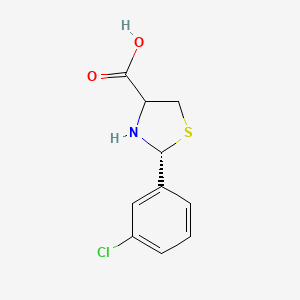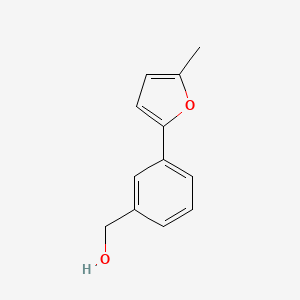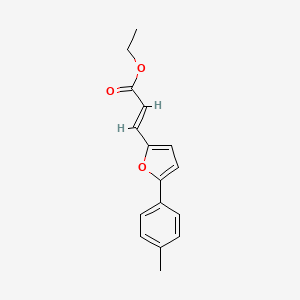![molecular formula C8H11BClNO2 B11768375 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride CAS No. 1437054-10-8](/img/structure/B11768375.png)
6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is part of the benzoxaborole family, which is known for its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride typically involves the following steps:
Formation of the Benzoxaborole Core: The initial step involves the formation of the benzoxaborole core through a cyclization reaction. This can be achieved by reacting an appropriate phenol derivative with boric acid or boronic acid under acidic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction. This can be done by reacting the benzoxaborole core with formaldehyde and ammonia or an amine under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; often in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted benzoxaboroles, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including fungal infections and inflammatory conditions.
Industry: Utilized in the development of new materials with unique properties, such as adhesives and coatings.
Mecanismo De Acción
The mechanism of action of 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Pathway Modulation: It can modulate various biological pathways, leading to changes in cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
Crisaborole: Another benzoxaborole compound used as a topical treatment for inflammatory skin conditions.
Tavaborole: A benzoxaborole antifungal agent used to treat onychomycosis.
Uniqueness
6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride is unique due to its specific aminomethyl substitution, which imparts distinct chemical and biological properties compared to other benzoxaboroles. This uniqueness makes it a valuable compound for various research and therapeutic applications.
Propiedades
Número CAS |
1437054-10-8 |
|---|---|
Fórmula molecular |
C8H11BClNO2 |
Peso molecular |
199.44 g/mol |
Nombre IUPAC |
(1-hydroxy-3H-2,1-benzoxaborol-6-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H10BNO2.ClH/c10-4-6-1-2-7-5-12-9(11)8(7)3-6;/h1-3,11H,4-5,10H2;1H |
Clave InChI |
MVBRGWGYWKLQKX-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C=CC(=C2)CN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11768300.png)
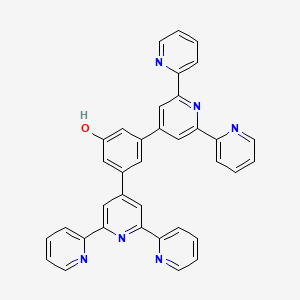

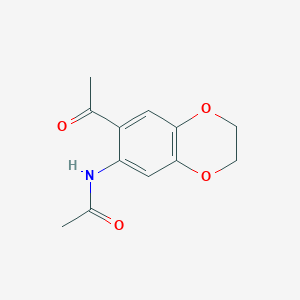

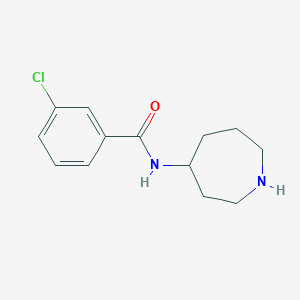
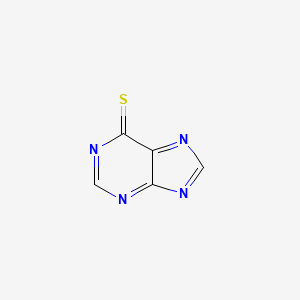
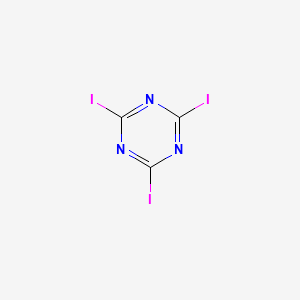
![4-methyl-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-imidazole](/img/structure/B11768349.png)

